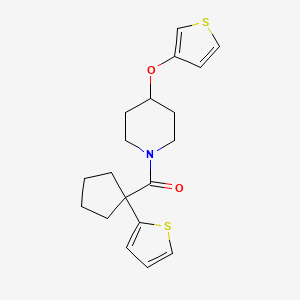
(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: is a complex organic compound featuring a cyclopentyl group substituted with a thiophene ring and a piperidine ring substituted with a thiophen-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Cyclopentyl-Thiophene Intermediate
Starting Materials: Cyclopentanone and thiophene-2-boronic acid.
Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous-organic solvent mixture.
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C).
-
Formation of the Piperidine-Thiophene Intermediate
Starting Materials: 4-hydroxypiperidine and thiophene-3-carbonyl chloride.
Reaction: An esterification reaction is performed, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Conditions: The reaction is conducted at room temperature to moderate heat (25-50°C).
-
Coupling of Intermediates
Starting Materials: The cyclopentyl-thiophene intermediate and the piperidine-thiophene intermediate.
Reaction: A final coupling reaction, possibly using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Conditions: This step is typically carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the thiophene rings can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert carbonyl groups to alcohols or thiophene rings to dihydrothiophenes.
-
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce new functional groups onto the thiophene rings or the piperidine ring.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with electronic properties.
Biology
Biological Probes: Due to its structural complexity, it can be used to study biological pathways and interactions at the molecular level.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific receptors or enzymes.
Industry
Materials Science: The thiophene rings confer electronic properties that are useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action for (1-(Thiophen-2-yl)cyclopentyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene rings could facilitate π-π interactions with aromatic amino acids in proteins, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid derivatives: Known for their anti-inflammatory and antimicrobial properties.
Piperidine-based compounds: Widely used in pharmaceuticals for their bioactive properties.
Uniqueness
Structural Complexity: The combination of cyclopentyl, thiophene, and piperidine rings in a single molecule is relatively unique, offering a diverse range of chemical reactivity and biological activity.
Electronic Properties: The presence of multiple thiophene rings enhances the compound’s potential in electronic applications, distinguishing it from simpler thiophene or piperidine derivatives.
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(19(8-1-2-9-19)17-4-3-12-24-17)20-10-5-15(6-11-20)22-16-7-13-23-14-16/h3-4,7,12-15H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWSJWTUOHMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
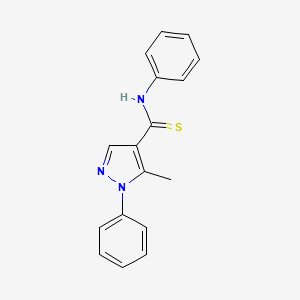
![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)
![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)
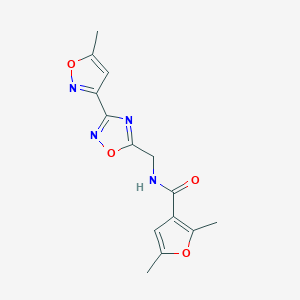
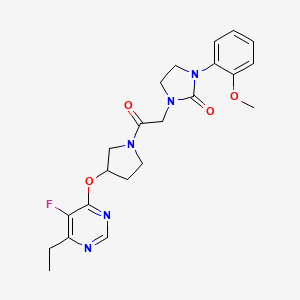
![4-(4-acetylphenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2780453.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)
![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
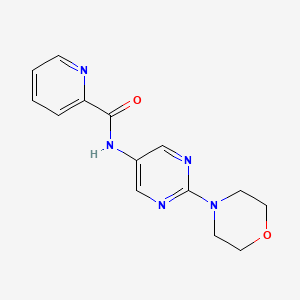
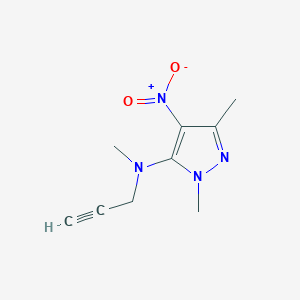
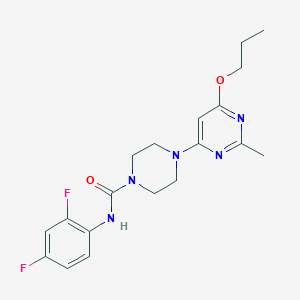

![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)
